molecular formula C17H16F3NO2 B6637673 N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide

N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6637673
M. Wt: 323.31 g/mol
InChI Key: WKNKILSRMUUGDY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a hydroxy group, a phenylethyl group, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)14-9-5-4-8-13(14)10-16(23)21-15(11-22)12-6-2-1-3-7-12/h1-9,15,22H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNKILSRMUUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and 2-hydroxy-1-phenylethylamine.

    Condensation Reaction: The first step involves a condensation reaction between 2-(trifluoromethyl)benzaldehyde and 2-hydroxy-1-phenylethylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.

    Acetylation: The final step involves the acetylation of the amine product with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug development.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the trifluoromethyl-substituted phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    N-(2-hydroxy-1-phenylethyl)-2-[2-chlorophenyl]acetamide: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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